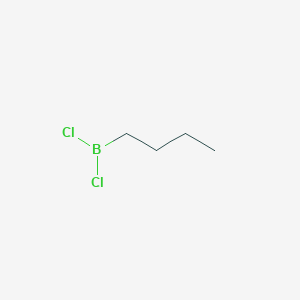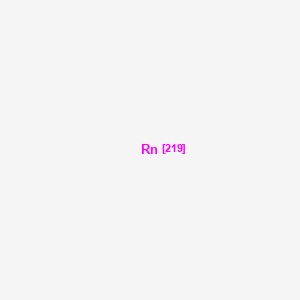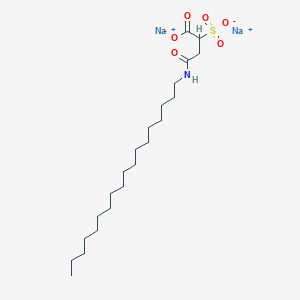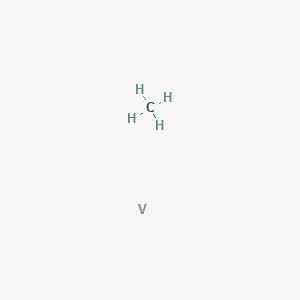
Vanadium carbide (VC)
Overview
Description
Vanadium carbide is an inorganic compound with the chemical formula VC. It is known for its extreme hardness and refractory properties, making it one of the hardest metal carbides. Vanadium carbide is prevalent in vanadium metal and alloys and is of significant interest due to its unique properties and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vanadium carbide can be synthesized through several methods:
Carbothermal Reduction: This involves heating vanadium oxides (such as vanadium pentoxide or vanadium trioxide) with carbon at high temperatures (around 1000°C).
Mechanical Alloying and Microwave Heating: A more advanced method involves mechanical alloying of vanadium oxide and carbon black, followed by microwave heating at 1100°C.
Plasma-Chemical Synthesis: This method involves vapor-gas phase deposition to obtain carbide nanopowders.
Industrial Production Methods: The industrial production of vanadium carbide typically involves the carbothermal reduction method due to its simplicity and efficiency. advancements in mechanical alloying and microwave heating are being explored for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Vanadium carbide undergoes several types of chemical reactions, including:
Oxidation: Vanadium carbide can be oxidized to form vanadium oxides.
Reduction: It can be reduced to form lower oxidation state vanadium compounds.
Substitution: Vanadium carbide can participate in substitution reactions where carbon atoms are replaced by other elements.
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or air at elevated temperatures.
Reduction: Commonly involves hydrogen or other reducing agents at high temperatures.
Substitution: Involves various reagents depending on the desired substitution.
Major Products:
Oxidation: Produces vanadium oxides such as vanadium pentoxide.
Reduction: Produces lower oxidation state vanadium compounds.
Substitution: Produces substituted vanadium carbides with different properties.
Scientific Research Applications
Vanadium carbide has a wide range of applications in scientific research:
Biology and Medicine: Research is being conducted on its potential use in biosensing applications, such as the detection of glutathione.
Industry: Used as an additive in cemented carbides to refine carbide crystals and increase hardness. .
Mechanism of Action
The mechanism by which vanadium carbide exerts its effects is primarily through its catalytic properties. Vanadium carbide is metallic, enabling efficient electron transport from the bulk to the surface of the catalysts. This property is crucial for its performance in hydrogen evolution reactions (HER) and oxygen evolution reactions (OER). The presence of natural carbon vacancies enhances its catalytic performance by providing large surface energy, proper hydrogen adsorption energy, and low crystal formation energy .
Comparison with Similar Compounds
Vanadium carbide is compared with other transition metal carbides such as:
- Niobium Carbide (NbC)
- Molybdenum Carbide (MoC)
- Titanium Carbide (TiC)
Uniqueness:
- Hardness: Vanadium carbide is one of the hardest metal carbides, with a hardness of 9-9.5 Mohs .
- Catalytic Properties: It exhibits excellent catalytic performance in HER, similar to platinum, making it a cost-effective alternative .
- Applications: Its unique properties make it suitable for a wide range of applications, from industrial coatings to advanced catalysts .
Vanadium carbide stands out due to its combination of extreme hardness, excellent catalytic properties, and versatility in various applications, making it a valuable compound in both scientific research and industrial applications.
Properties
IUPAC Name |
methane;vanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4.V/h1H4; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORXZVFEOLUTMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C.[V] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
66.984 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
| Record name | Vanadium carbide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
11130-21-5, 12070-10-9 | |
| Record name | Vanadium carbide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011130215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium carbide (VC) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012070109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium carbide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vanadium carbide (VC) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vanadium carbide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


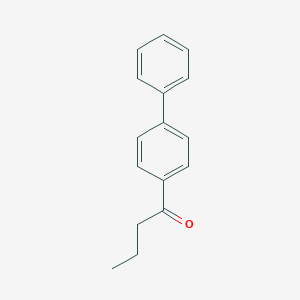
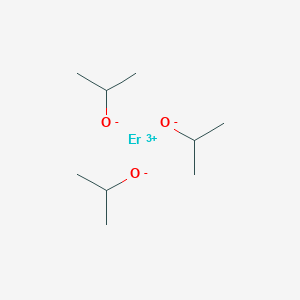
![{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol](/img/structure/B81829.png)
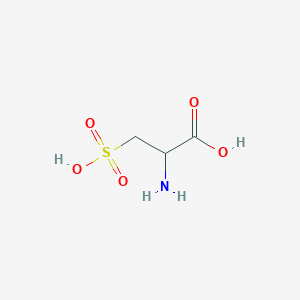
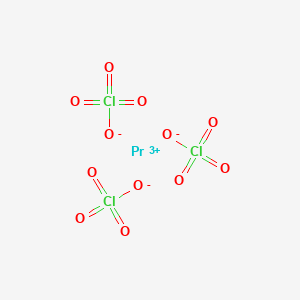
![1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one](/img/structure/B81833.png)
![Methyl (1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B81834.png)
![N,N'-[(Phenylmethylene)DI-4,1-phenylene]bis(acetamide)](/img/structure/B81836.png)
